molecular formula C8H18 B11726458 1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane

1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane

Cat. No.: B11726458
M. Wt: 132.34 g/mol
InChI Key: LAIUFBWHERIJIH-ACMKPZPJSA-N
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Description

1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane is a heavily deuterated alkane derivative with a molecular formula approximating C₇D₁₈. The compound features 15 deuterium (D) atoms distributed across carbons 1–4, 6, and 7, along with a trideuteriomethyl (-CD₃) group at the 5th carbon (Figure 1). Such extensive deuteration significantly alters its physical and spectroscopic properties compared to non-deuterated heptane. Deuterated compounds like this are critical in nuclear magnetic resonance (NMR) spectroscopy, kinetic isotope effect studies, and tracer applications due to deuterium’s distinct nuclear spin (I = 1) and stronger C-D bonds compared to C-H bonds .

Properties

Molecular Formula

C8H18

Molecular Weight

132.34 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-pentadecadeuterio-5-(trideuteriomethyl)heptane

InChI

InChI=1S/C8H18/c1-4-6-7-8(3)5-2/h8H,4-7H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D

InChI Key

LAIUFBWHERIJIH-ACMKPZPJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCC(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane typically involves multiple steps of deuterium exchange reactions. These reactions are carried out under controlled conditions to ensure the selective incorporation of deuterium atoms into the hydrocarbon framework. Common reagents used in these reactions include deuterated solvents and deuterium gas.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuterium exchange processes, utilizing specialized reactors and catalysts to achieve high yields and purity. The process is optimized to minimize the loss of deuterium and to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form deuterated alcohols or ketones.

    Reduction: Reduction reactions can lead to the formation of deuterated alkanes.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include deuterated oxidizing agents, reducing agents, and halogenating agents. Reaction conditions are carefully controlled to ensure the selective incorporation of deuterium and to prevent the loss of deuterium atoms.

Major Products

The major products formed from these reactions are typically deuterated analogs of common organic compounds, such as deuterated alcohols, ketones, and alkanes. These products are valuable in various scientific and industrial applications.

Scientific Research Applications

1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane has several scientific research applications, including:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its unique isotopic composition.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development and delivery, as deuterated drugs can exhibit altered pharmacokinetics and reduced toxicity.

    Industry: Utilized in the production of deuterated solvents and other specialized chemicals for research and industrial applications.

Mechanism of Action

The mechanism by which 1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium atoms can alter the rate of chemical reactions, leading to changes in reaction pathways and product distributions. This effect is exploited in various scientific studies to gain insights into reaction mechanisms and to develop new chemical processes.

Comparison with Similar Compounds

Non-Deuterated 5-Methylheptane

The non-deuterated analog, 5-methylheptane (C₈H₁₈), serves as a baseline for understanding isotopic effects. Key differences include:

  • Molecular Weight : The deuterated compound’s molecular weight is ~18.1% higher due to deuterium’s mass (2.014 g/mol vs. 1.008 g/mol for H).
  • Boiling Point : Deuteration increases boiling point marginally (e.g., perdeuterated alkanes exhibit ~1–3°C higher boiling points than their protiated forms due to stronger London dispersion forces) .
  • Reactivity : C-D bonds are ~6–10 kJ/mol stronger than C-H bonds, leading to slower reaction kinetics in processes like combustion or free-radical halogenation .
Property 1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane 5-Methylheptane
Molecular Weight (g/mol) ~156.3 114.2
Boiling Point (°C) ~125–128 (estimated) 117–119
C-X Bond Strength (kJ/mol) ~420–430 (C-D) ~410–415 (C-H)

Perdeuterioheptane (C₇D₁₆)

Perdeuterioheptane, where all hydrogen atoms are replaced by deuterium, shares similarities but lacks the branched -CD₃ group. The branched structure in the target compound reduces symmetry, leading to distinct NMR splitting patterns and slightly lower melting points compared to linear perdeuterioheptane .

Halogenated Analogs

Fluorinated Heptane Derivatives

describes a fluorinated analog, 1,1,1,2,2,3,3,4,5,5,6,6,7,7,7-pentadecafluoro-4-(trifluoroethenyl)heptane. Key contrasts include:

  • Electronegativity: Fluorine’s high electronegativity (4.0) introduces polar C-F bonds, rendering the compound chemically inert and hydrophobic. Deuterated heptane retains nonpolar character.
  • Applications : Fluorinated heptanes are used in electronics (e.g., heat-transfer fluids), while deuterated heptanes serve analytical purposes (e.g., NMR solvent additives) .
Property Deuterated Heptane (Target Compound) Fluorinated Heptane (C₇F₁₅CF₂CF₂)
Polarity Nonpolar Highly polar
Thermal Stability Moderate (decomposes >300°C) High (>400°C)
Solubility Miscible with hydrocarbons Insoluble in water/organic solvents

Structural Isomers and Branched Analogs

2,2,4-Trimethylpentane (Isooctane)

  • Boiling Point : Branched structure reduces boiling point (99°C vs. 117–119°C for 5-methylheptane). The deuterated compound’s branching (-CD₃) similarly lowers boiling point slightly compared to linear deuterated heptane .
  • Octane Rating: Isooctane has an octane rating of 100, whereas non-deuterated heptane defines 0. Deuterated heptane’s combustion kinetics remain unexplored but may differ due to isotope effects .

Biological Activity

Chemical Structure and Properties

1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane is a deuterated alkane. This compound is characterized by the presence of deuterium (D), a stable isotope of hydrogen. The incorporation of deuterium can significantly alter the physical and chemical properties of the molecule compared to its non-deuterated counterparts.

Biological Activity

The biological activity of deuterated compounds often differs from their hydrogenated analogs due to kinetic isotope effects. Here are some potential areas of biological activity for such compounds:

1. Pharmacokinetics:

  • Deuterated compounds can exhibit altered metabolic pathways. For example:
    • Slower metabolism due to stronger C-D bonds compared to C-H bonds.
    • Potential for prolonged action in therapeutic applications.

2. Toxicology:

  • Studies on similar alkanes indicate that long-chain hydrocarbons can exhibit low toxicity levels. However:
    • The specific toxicological profile of this compound remains largely uncharacterized.
    • General observations suggest that inhalation and ingestion studies on related alkanes (like n-heptane) show minimal central nervous system effects at low exposure levels .

3. Therapeutic Applications:

  • Deuterated drugs have been explored in various therapeutic contexts:
    • They may offer advantages in drug design by enhancing efficacy or reducing side effects.
    • Research is ongoing into their use in treating conditions like cancer and neurological disorders.

Case Studies and Research Findings

While specific case studies on this compound are lacking in the literature:

  • General Research Findings:
    • A study on n-heptane indicated that its ingestion could lead to adverse effects at high doses but showed no significant systemic toxicity at lower doses .
    • The lack of chronic ingestion studies limits the understanding of long-term exposure risks.

Data Table: Comparison with Related Compounds

Compound NameStructure TypeMetabolic Pathway AlterationToxicity Level
1-HexadeceneAlkeneModerateLow
n-HeptaneAlkaneMinimalLow
1-OctadeceneAlkeneModerateLow
1,1-DimethylcyclopropaneCycloalkaneSignificantModerate
1,1,1-Pentadecadeuterio-5-(trideuteriomethyl)heptaneDeuterated AlkaneAltered due to DUnknown

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